molecular formula C12H26O3S B14417260 Triethylene glycol, monothio, S-hexyl CAS No. 87385-54-4

Triethylene glycol, monothio, S-hexyl

Cat. No.: B14417260
CAS No.: 87385-54-4
M. Wt: 250.40 g/mol
InChI Key: WRKMHGBLFGTHHZ-UHFFFAOYSA-N
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Description

Triethylene glycol, monothio, S-hexyl is a chemical compound with the molecular formula C₁₂H₂₆O₃S and a molecular weight of 250.398 g/mol This compound is a derivative of triethylene glycol, where one of the oxygen atoms is replaced by a sulfur atom, and an S-hexyl group is attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethylene glycol, monothio, S-hexyl typically involves the reaction of triethylene glycol with a thiol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of the oxygen atom with a sulfur atom. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Triethylene glycol, monothio, S-hexyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Triethylene glycol, monothio, S-hexyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of triethylene glycol, monothio, S-hexyl involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: Triethylene glycol, monothio, S-hexyl is unique due to the presence of the sulfur atom and the S-hexyl group, which impart distinct chemical and physical properties.

Properties

CAS No.

87385-54-4

Molecular Formula

C12H26O3S

Molecular Weight

250.40 g/mol

IUPAC Name

2-[2-(2-hexylsulfanylethoxy)ethoxy]ethanol

InChI

InChI=1S/C12H26O3S/c1-2-3-4-5-11-16-12-10-15-9-8-14-7-6-13/h13H,2-12H2,1H3

InChI Key

WRKMHGBLFGTHHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCOCCOCCO

Origin of Product

United States

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